3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide
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Overview
Description
3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide is a complex organic compound that features a trifluoromethyl group, a cyano group, and a pyridine ring
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The synthesis and applications of tfmp and its derivatives in the agrochemical and pharmaceutical industries suggest that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence their interaction with the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Addition of the Cyano Group: The cyano group is added through a nucleophilic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with a thiol compound.
Amidation: The final step involves the formation of the amide group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-6-phenyl-4-(trifluoromethyl)pyridine: Lacks the thioether and amide groups.
3-Cyano-4-(trifluoromethyl)pyridine: Lacks the phenyl group.
6-Phenyl-4-(trifluoromethyl)pyridine: Lacks the cyano group.
Uniqueness
3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano group and thioether linkage provide additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
3-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c17-16(18,19)12-8-13(10-4-2-1-3-5-10)22-15(11(12)9-20)24-7-6-14(21)23/h1-5,8H,6-7H2,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUVZBWJBLBAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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